![molecular formula C20H23NO4 B13223201 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13223201.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a complex organic compound with a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a 4-methylphenyl group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group into an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved to release the active amino group, which then interacts with enzymes or receptors to exert its effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler analog with similar functional groups but lacking the 4-methylphenyl group.
2,2-Dimethyl-3-(4-methylphenyl)propanoic acid: Lacks the benzyloxycarbonyl and amino groups, making it less reactive in certain chemical reactions.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial contexts .
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-14-9-11-16(12-10-14)17(20(2,3)18(22)23)21-19(24)25-13-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
NIBQCHNKTSOWKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
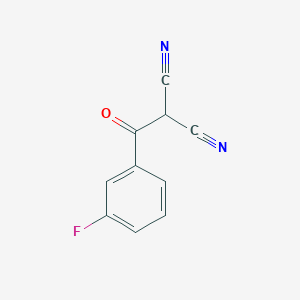

![(1S)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13223136.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
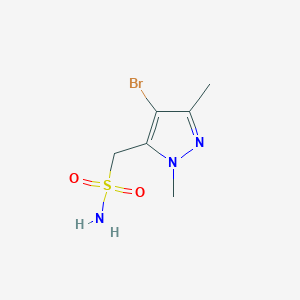
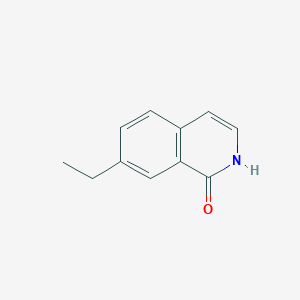
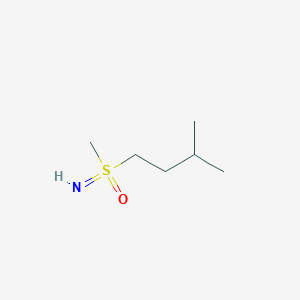

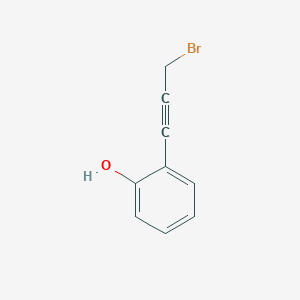
![2-[2-(Pyrimidin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13223189.png)


